1-[2-(2-Methylphenyl)hexyl]-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61055-61-6 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2/c1-3-4-8-15(12-18-11-10-17-13-18)16-9-6-5-7-14(16)2/h5-7,9-11,13,15H,3-4,8,12H2,1-2H3 |
InChI Key |
NROQEKKSTSIZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Preclinical Biological Investigations of Imidazole Derivatives, with Relevance to 1 2 2 Methylphenyl Hexyl 1h Imidazole
Anti-inflammatory and Analgesic Research in Preclinical Models
Imidazole (B134444) derivatives have demonstrated notable anti-inflammatory and analgesic properties in a variety of preclinical models. The anti-inflammatory effects are often attributed to their ability to modulate key inflammatory pathways. Research has shown that certain imidazole compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation and pain. By inhibiting these enzymes, imidazole derivatives can effectively reduce the inflammatory response.
In addition to enzyme inhibition, some imidazole derivatives have been found to suppress the production of pro-inflammatory cytokines and other signaling molecules involved in the inflammatory cascade. For instance, studies have shown that these compounds can decrease the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins, further contributing to their anti-inflammatory profile.
The analgesic effects of imidazole derivatives are believed to be mediated through both central and peripheral mechanisms. By interfering with pain signaling pathways, these compounds can help to alleviate pain. Preclinical studies, often employing models such as the carrageenan-induced paw edema test for inflammation and hot plate or writhing tests for analgesia, have provided evidence for the efficacy of various imidazole derivatives. For example, some synthesized di- and tri-substituted imidazoles exhibited good anti-inflammatory activity with minimal gastrointestinal irritation, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Type | Preclinical Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Di- and tri-substituted imidazoles | Carrageenan-induced paw edema (in vivo) | Significant reduction in paw edema | Inhibition of inflammatory mediators |
| Imidazole-based compounds | Hot plate test (in vivo) | Increased pain threshold | Central and peripheral analgesic effects |
| Novel imidazole derivatives | In vitro enzyme assays | Inhibition of COX and LOX enzymes | Reduced production of prostaglandins and leukotrienes |
Neuropharmacological Investigations, Including Receptor Modulation and Neuroprotective Effects in In Vitro and Animal Models
The neuropharmacological properties of imidazole derivatives are diverse, with compounds in this class showing affinity for a range of receptors in the central nervous system (CNS). This has led to investigations into their potential for treating various neurological and psychiatric disorders.
One key area of research is the modulation of imidazoline (B1206853) receptors. These receptors are involved in the regulation of various physiological processes, and ligands for these receptors have shown promise in preclinical models of pain and neurodegeneration. For example, certain imidazole-containing compounds have been investigated for their neuroprotective effects in models of Alzheimer's and Parkinson's disease. nih.gov These effects are thought to be mediated, in part, through the modulation of neuroinflammatory pathways and the protection of neurons from oxidative stress-induced damage. nih.gov
Furthermore, some imidazole derivatives have been found to interact with other CNS receptors, including adrenergic and serotonin (B10506) receptors. researchgate.netcncb.ac.cn This interaction can influence neurotransmitter systems and may underlie the observed antidepressant and anxiolytic-like effects of some of these compounds in animal models. The ability of certain imidazole derivatives to penetrate the blood-brain barrier is a crucial factor in their potential as CNS-acting agents. researchgate.net
In vitro studies using neuronal cell cultures have demonstrated the ability of some imidazole derivatives to protect cells from neurotoxins and ischemic damage. These neuroprotective effects are often linked to the antioxidant properties of the compounds and their ability to modulate intracellular signaling pathways involved in cell survival and apoptosis.
| Compound Type | Preclinical Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Imidazole-linked heterocycles | In vitro models of neurodegeneration | Neuroprotective effects | Modulation of imidazoline receptors, anti-inflammatory effects nih.gov |
| Indane 2-imidazoles | Receptor binding assays | Agonist activity at α1A adrenergic receptors researchgate.net | Receptor modulation researchgate.net |
| Arylpiperazine-substituted imidazoles | Animal models of depression | Antidepressant-like effects | Interaction with serotonin receptors nih.gov |
Other Reported Biological Activities (e.g., Antioxidant, Antimalarial, Antidiabetic, Antiprotozoal)
Beyond their anti-inflammatory, analgesic, and neuropharmacological effects, imidazole derivatives have been investigated for a wide array of other biological activities. Their versatile chemical structure allows for modifications that can lead to compounds with potent and selective activities against various pathological targets.
Antioxidant Activity: Many imidazole derivatives have been shown to possess significant antioxidant properties. indexcopernicus.comnih.govmdpi.com They can act as free radical scavengers, helping to mitigate the damaging effects of oxidative stress, which is implicated in a wide range of diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. jchemrev.com
Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Several imidazole derivatives have been synthesized and evaluated for their antiplasmodial activity, with some showing promising results against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov
Antidiabetic Activity: Preclinical studies have explored the potential of imidazole derivatives in the management of diabetes. Some compounds have demonstrated antihyperglycemic effects in animal models of the disease. nih.govijpcbs.com The proposed mechanisms of action include the modulation of enzymes involved in glucose metabolism and the improvement of insulin (B600854) sensitivity. ijpcbs.comresearchgate.netacs.org
Antiprotozoal Activity: Imidazole derivatives have a long history of use as antiprotozoal agents. Metronidazole (B1676534), a well-known imidazole derivative, is a frontline treatment for various protozoal infections. Research continues to explore new imidazole-based compounds with improved efficacy and a broader spectrum of activity against parasites such as Trypanosoma cruzi and Trichomonas vaginalis. nih.govnih.gov
| Activity | Preclinical Model/Assay | Observed Effect | Example of Investigated Derivatives |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging assay jchemrev.com | Free radical scavenging jchemrev.com | 2,4,5-triphenyl imidazole derivatives jchemrev.com |
| Antimalarial | In vitro culture of Plasmodium falciparum | Inhibition of parasite growth nih.govnih.gov | 4-aminoquinoline-imidazole derivatives nih.gov |
| Antidiabetic | Alloxan-induced diabetic rats ijpcbs.com | Reduction in blood glucose levels ijpcbs.com | Novel imidazole chloro derivatives ijpcbs.comijpcbs.com |
| Antiprotozoal | In vitro culture of Trypanosoma cruzi | Inhibition of protozoal growth nih.gov | Imidazole N-oxide derivatives nih.gov |
Molecular Mechanisms and Cellular Targets of Imidazole Derivatives
Elucidation of Enzyme Inhibition Profiles
Imidazole-containing compounds have been extensively investigated as inhibitors of various enzymes critical to pathological processes. Their ability to coordinate with metal ions in enzyme active sites, form hydrogen bonds, and engage in hydrophobic interactions underpins their inhibitory activity.
Ergosterol (B1671047) Biosynthesis Enzymes: A primary target for antifungal imidazole (B134444) derivatives is the ergosterol biosynthesis pathway, crucial for maintaining the integrity of fungal cell membranes. These compounds often target lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, by coordinating the imidazole nitrogen to the heme iron, thereby disrupting ergosterol production.
Topoisomerase: Certain imidazole derivatives have been shown to target topoisomerases, enzymes that regulate the topology of DNA. By stabilizing the topoisomerase-DNA cleavage complex, these compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Some imidazole-based compounds have been designed to selectively inhibit COX-2 over the COX-1 isoform, offering a potential therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects.
DHFR (Dihydrofolate Reductase): DHFR is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Imidazole derivatives have been explored as DHFR inhibitors, with the imidazole ring often playing a role in binding to the active site of the enzyme.
CYP121: Cytochrome P450 121 (CYP121) is an essential enzyme in Mycobacterium tuberculosis. Imidazole-based compounds have been identified as potent inhibitors of CYP121, suggesting a potential avenue for the development of new anti-tuberculosis agents.
| Enzyme Target | General Mechanism of Inhibition by Imidazole Derivatives | Therapeutic Area |
| Ergosterol Biosynthesis Enzymes | Coordination of the imidazole nitrogen to the heme iron of lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis. | Antifungal |
| Topoisomerase | Stabilization of the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. | Anticancer |
| COX-2 | Selective binding to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins (B1171923). | Anti-inflammatory |
| DHFR | Competitive inhibition by binding to the active site, preventing the reduction of dihydrofolate to tetrahydrofolate. | Anticancer, Antibacterial |
| CYP121 | Binding to the active site and inhibiting the enzyme's function, crucial for the survival of Mycobacterium tuberculosis. | Anti-tuberculosis |
Characterization of Receptor Interaction and Modulation
The versatility of the imidazole ring allows it to interact with a wide range of receptors, acting as agonists, antagonists, or modulators, thereby influencing various physiological responses.
Imidazoline (B1206853) I2 Receptors: Imidazoline receptors are a class of non-adrenergic receptors. I2 receptors are located in the brain and peripheral tissues and are implicated in various neurological and metabolic functions. Certain imidazole derivatives exhibit high affinity for I2 receptors, suggesting their potential in treating conditions like neurodegenerative diseases and metabolic disorders. nih.gov
Histamine (B1213489) H2-Receptors: The imidazole ring is a core component of histamine, the natural ligand for histamine receptors. Consequently, many imidazole derivatives have been developed as histamine H2-receptor antagonists. By blocking the action of histamine on parietal cells in the stomach, these compounds reduce gastric acid secretion and are used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor is a target for antipsychotic drugs. Some imidazole-based compounds have been shown to possess high affinity and selectivity for the D4 receptor, indicating their potential as novel antipsychotic agents with a possibly improved side-effect profile.
| Receptor Target | Mode of Interaction by Imidazole Derivatives | Potential Therapeutic Application |
| Imidazoline I2 Receptors | High-affinity binding, potentially modulating neurotransmitter release and cellular metabolism. nih.gov | Neuroprotection, Metabolic Disorders |
| Histamine H2-Receptors | Competitive antagonism, blocking histamine-mediated gastric acid secretion. | Peptic Ulcers, GERD |
| Dopamine D4 Receptors | Antagonistic binding, modulating dopaminergic neurotransmission. | Schizophrenia, Psychosis |
Modulation of Cellular Pathways and Processes
Beyond direct enzyme or receptor targeting, imidazole derivatives can exert their biological effects by modulating complex cellular pathways and processes, including those central to cancer progression.
Apoptosis Induction: Many anticancer agents function by inducing programmed cell death, or apoptosis. Imidazole derivatives have been reported to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain imidazole-containing compounds have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process, such as the vascular endothelial growth factor (VEGF) pathway.
Cell Cycle Progression Interference: The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Imidazole derivatives have been shown to interfere with cell cycle progression by arresting cells at different phases (e.g., G1, S, or G2/M), often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
| Cellular Process | Mechanism of Modulation by Imidazole Derivatives | Therapeutic Implication |
| Apoptosis Induction | Activation of intrinsic and extrinsic apoptotic pathways. | Cancer Therapy |
| Angiogenesis Inhibition | Inhibition of pro-angiogenic signaling pathways (e.g., VEGF). | Cancer Therapy |
| Cell Cycle Progression Interference | Arrest of the cell cycle at various checkpoints. | Cancer Therapy |
Mechanisms of Action Involving DNA and RNA Synthesis Interference
The fundamental processes of DNA replication and RNA transcription are essential for cell survival and proliferation, making them attractive targets for therapeutic intervention.
DNA Synthesis Interference: Some imidazole derivatives can interfere with DNA synthesis by acting as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, inhibiting the processes of replication and transcription. Others may act as alkylating agents, forming covalent bonds with DNA bases, which can lead to DNA damage and cell death.
RNA Synthesis Interference: While less common, some imidazole compounds may indirectly affect RNA synthesis. For instance, by inhibiting enzymes like topoisomerases, which are involved in relieving torsional stress during transcription, these compounds can impede the synthesis of RNA. Additionally, interference with signaling pathways that regulate transcription factors can also lead to a downstream effect on RNA synthesis. A distinct mechanism is RNA interference (RNAi), a biological process where RNA molecules inhibit gene expression by targeting messenger RNA (mRNA). nih.govnih.gov While not a direct action of small molecule imidazole derivatives, the principles of targeting RNA for therapeutic benefit are an active area of research. nih.govnih.gov
| Macromolecule Targeted | Mechanism of Interference by Imidazole Derivatives | Consequence |
| DNA | Intercalation between base pairs or alkylation of bases. | Inhibition of replication and transcription, DNA damage. |
| RNA | Indirect inhibition through targeting of enzymes like topoisomerases or modulation of transcription factors. | Disruption of protein synthesis and cellular function. |
Structure Activity Relationship Sar Studies for Imidazole Derivatives
Influence of Imidazole (B134444) Ring Substitutions (N1, C2, C4/5 Positions) on Biological Activity
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. pharmacyjournal.netlongdom.org Modifications at the N1, C2, and C4/5 positions can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov
C2 Position: The C2 position of the imidazole ring is susceptible to nucleophilic attack, and substitution at this position can influence the electronic properties of the ring. humanjournals.com In many antifungal azoles, an unsubstituted C2 position is crucial for coordinating with the heme iron of cytochrome P450 enzymes. researchgate.net For 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole, the absence of a substituent at the C2 position suggests that it may also interact with metalloenzymes. Conversely, the introduction of substituents at the C2 position can modulate the biological activity, with some studies showing that a thiol substituent at this position can decrease cytotoxicity in certain contexts. nih.gov
| Position | General Influence on Biological Activity | Example from Literature (Analogous Compounds) |
|---|---|---|
| N1 | Crucial for potency and selectivity; influences lipophilicity and target binding. mdpi.comnih.gov | Large, lipophilic substituents often found in potent antifungal agents. pharmacyjournal.net |
| C2 | Modulates electronic properties; can be critical for enzyme interaction. humanjournals.comresearchgate.net | Unsubstituted in many azole antifungals for heme coordination. researchgate.net |
| C4/5 | Affects steric and electronic properties; can enhance binding affinity. nih.govresearchgate.net | Substituents can provide additional binding interactions with the target. nih.gov |
Role of Alkyl Chain Length and Branching, with Specific Reference to the 2-(2-Methylphenyl)hexyl Moiety, on Biological Potency and Selectivity
The nature of the N-alkyl substituent plays a pivotal role in determining the biological potency and selectivity of imidazole derivatives. nih.govnih.gov The length, branching, and flexibility of this alkyl chain are critical parameters that can be optimized to enhance therapeutic efficacy. mdpi.com
The branching in the 2-(2-methylphenyl)hexyl group, with the methylphenyl group at the second position of the hexyl chain, introduces steric bulk. This steric hindrance can be advantageous for several reasons. Firstly, it can provide a better fit into a specific binding pocket of a target protein, leading to increased potency and selectivity. acs.org Secondly, branching can reduce the molecule's flexibility, which can be entropically favorable for binding. rsc.org The decreased packing efficiency due to branching can also affect the compound's physical properties. mdpi.com
The presence of the 2-methylphenyl group within the alkyl chain adds another layer of complexity and potential for interaction. This aromatic ring can engage in various non-covalent interactions, such as π-π stacking or hydrophobic interactions, with the amino acid residues of the target protein, thereby enhancing binding affinity. The position of the methyl group on the phenyl ring can also influence the orientation of the molecule within the binding site.
| Characteristic | Influence on Potency and Selectivity | Relevance to 2-(2-Methylphenyl)hexyl Moiety |
|---|---|---|
| Chain Length | Affects lipophilicity and membrane permeability; optimal length is target-dependent. nih.govrsc.org | The hexyl chain contributes to the overall lipophilicity. |
| Branching | Can improve binding affinity and selectivity by providing a better fit to the target's active site. mdpi.comacs.org | The substitution at the second position of the hexyl chain introduces steric bulk. |
| Aromatic Group | Can participate in π-π stacking and hydrophobic interactions, enhancing binding. | The 2-methylphenyl group can form additional interactions with the target. |
Impact of Aromatic Substituents on Physicochemical Properties and Pharmacological Efficacy
Aromatic substituents, such as the 2-methylphenyl group in this compound, can significantly influence the physicochemical properties and, consequently, the pharmacological efficacy of imidazole derivatives. nih.govnih.gov These properties include solubility, lipophilicity, and metabolic stability.
The presence of an aromatic ring generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic degradation. The methyl substituent on the phenyl ring can further modulate these properties. For instance, the position of the methyl group can affect the molecule's conformation and its interaction with metabolic enzymes.
Application of Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling in Compound Design
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational tools that are widely used in drug design to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent and selective analogs. wisdomlib.org
In the context of imidazole derivatives, QSAR and 3D-QSAR studies have been successfully applied to various therapeutic areas, including antifungal and anticancer agents. researchgate.netnih.gov These studies typically involve a series of imidazole analogs with varying substituents at different positions. The biological activity of these compounds is then correlated with various physicochemical descriptors, such as steric, electronic, and hydrophobic parameters.
For a compound like this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the alkyl chain length, branching, and aromatic substitution pattern. The resulting model could then be used to identify the key structural features that are important for biological activity and to design new compounds with improved properties.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. researchgate.netnih.gov These methods generate 3D contour maps that highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. Such models would be invaluable in optimizing the 2-(2-methylphenyl)hexyl moiety for enhanced potency and selectivity.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole, and a target protein's active site. nih.gov
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be built and optimized using computational chemistry software. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.
The results of a docking simulation can reveal key information, such as:
Binding Affinity: A lower binding energy score typically indicates a more stable and potent ligand-target interaction.
Binding Mode: The specific orientation and conformation of the ligand within the active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. jbiochemtech.com
For instance, in studies of other imidazole (B134444) derivatives, molecular docking has been used to identify potential inhibitors for enzymes like GlcN-6-P synthase. researchgate.net The binding energies and key interacting residues for these derivatives provide a template for what could be expected for this compound.
Table 1: Illustrative Molecular Docking Results for Imidazole Derivatives Against a Hypothetical Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| This compound (Hypothetical) | -8.5 | TYR234, PHE356, LEU401 | 1 |
| Imidazole Derivative A | -7.9 | TYR234, SER235, PHE356 | 2 |
| Imidazole Derivative B | -9.2 | PHE356, LEU401, VAL402 | 1 |
| Imidazole Derivative C | -7.5 | TYR234, ASN355 | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For this compound, DFT calculations can provide a deep understanding of its intrinsic properties, including its geometry, electronic distribution, and chemical reactivity.
Key parameters derived from DFT calculations include:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This provides a map of the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org This is valuable for predicting how the molecule will interact with other molecules, including biological targets.
Spectroscopic Properties: DFT can be used to predict spectroscopic data such as NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure. orientjchem.org
Studies on other imidazole derivatives have utilized DFT to correlate their electronic properties with their observed biological activities. nih.gov For example, a lower HOMO-LUMO energy gap might suggest higher reactivity.
Table 2: Illustrative DFT-Calculated Properties for Imidazole Derivatives
| Property | This compound (Hypothetical) | Imidazole Derivative X | Imidazole Derivative Y |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -6.5 | -6.1 |
| LUMO Energy (eV) | -1.5 | -1.8 | -1.4 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | 4.7 |
| Dipole Moment (Debye) | 3.5 | 4.1 | 3.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies for this compound were not found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target.
An MD simulation begins with the output of a molecular docking study, placing the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a period of time, typically nanoseconds to microseconds.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing a measure of binding stability.
MD simulations on other ligand-protein complexes have shown that a stable RMSD and persistent hydrogen bonding are indicative of a strong and stable interaction. ijsrset.com
Table 3: Illustrative MD Simulation Stability Metrics for Ligand-Protein Complexes
| Parameter | This compound (Hypothetical) | Imidazole Ligand P | Imidazole Ligand Q |
|---|---|---|---|
| Average RMSD (Å) | 1.8 | 2.1 | 3.5 |
| Average RMSF of Ligand (Å) | 0.5 | 0.7 | 1.2 |
| Hydrogen Bond Occupancy (%) | 85 | 75 | 40 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulations for this compound were not found.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict properties such as:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA).
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Predictions of mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).
Numerous studies on novel compounds, including imidazole derivatives, utilize in silico ADMET prediction to assess their potential for oral bioavailability and to identify any potential safety concerns early in the discovery process. nih.govresearchgate.net
Table 4: Illustrative In Silico ADMET Prediction for this compound
| ADMET Property | Predicted Value/Classification | Favorable Range |
|---|---|---|
| Human Intestinal Absorption (%) | High (>90%) | > 80% |
| Caco-2 Permeability (logPapp) | High (>0.9) | > 0.9 |
| Blood-Brain Barrier (BBB) Permeability | Low | Low (for peripherally acting drugs) |
| CYP2D6 Inhibitor | No | No |
| hERG I Inhibitor | No | No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific ADMET predictions for this compound were not found.
Advanced Analytical Characterization Techniques in Imidazole Derivative Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR), Fourier-transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole, ¹H and ¹³C NMR would be used to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include characteristic signals for the three protons on the imidazole (B134444) ring, the aromatic protons of the 2-methylphenyl group (distinguishable by their chemical shifts and coupling patterns), and the aliphatic protons of the hexyl chain. rsc.orgijfmr.com The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton relationships, confirming the connectivity of the hexyl chain and its attachment to the phenyl and imidazole rings. rsc.org
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. rsc.org The chemical shifts would differentiate between the sp²-hybridized carbons of the imidazole and phenyl rings and the sp³-hybridized carbons of the alkyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups. bmrb.io
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The imidazole and methylphenyl rings in the target compound constitute chromophores that would lead to characteristic absorption maxima in the UV region of the electromagnetic spectrum. ijfmr.com
Mass Spectrometry (MS) Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI), would offer further structural confirmation by showing characteristic fragments resulting from the cleavage of the molecule at specific bonds, such as the loss of the hexyl chain or cleavage within the chain. nist.govnist.gov
Table 1: Hypothetical Spectroscopic Data for this compound This table is for illustrative purposes only, as experimental data is not publicly available.
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Signals for imidazole protons (~7-8 ppm), 2-methylphenyl protons (~7 ppm), aliphatic hexyl chain protons (~0.8-4.0 ppm), methyl group protons (~2.3 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic/imidazole carbons (~115-140 ppm) and aliphatic carbons (~14-50 ppm). |
| FTIR | Wavenumber (cm⁻¹) | ~3100-2850 (C-H stretch), ~1600-1450 (C=C, C=N stretch). |
| UV-Vis | λ_max (nm) | ~210-280 nm, characteristic of substituted imidazole and phenyl rings. |
| MS (EI) | m/z | Molecular ion peak corresponding to the exact mass of C₁₆H₂₂N₂; fragmentation patterns showing loss of alkyl fragments. |
X-ray Crystallography for Absolute Structure Determination and Ligand-Protein Complex Analysis
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, which reveal the precise position of each atom in the crystal lattice. This technique would provide unambiguous confirmation of the compound's constitution and conformation, including bond lengths, bond angles, and the dihedral angle between the imidazole and phenyl rings. nsf.govnih.govnsf.gov
Furthermore, if this compound were investigated as a potential drug that binds to a protein target, co-crystallization of the ligand with the protein would be a powerful technique. The resulting crystal structure of the ligand-protein complex would reveal the specific binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity, guiding further drug design and optimization. nih.gov To date, no crystal structure for this compound has been deposited in crystallographic databases.
Chromatographic Methods for Purity Assessment and Identification
Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to assess the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for purity analysis. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be developed. cmes.org In this setup, the compound would be passed through a column with a nonpolar stationary phase (like C8 or C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The purity of the sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, usually by a UV detector set to an absorption maximum of the molecule. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC) For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which confirms the identity of the peak by its mass-to-charge ratio. chemsynthesis.com This is a powerful tool for confirming the presence of the desired product and identifying any impurities in the sample. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com
Table 2: Illustrative Chromatographic Method for Purity Analysis This table presents a hypothetical method for illustrative purposes.
| Parameter | Condition |
| Technique | Reverse-Phase HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak indicating high purity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
